molecular formula C14H17NO2 B1325192 7-(2-Methoxyphenyl)-7-oxoheptanenitrile CAS No. 898786-54-4

7-(2-Methoxyphenyl)-7-oxoheptanenitrile

Cat. No.: B1325192
CAS No.: 898786-54-4
M. Wt: 231.29 g/mol
InChI Key: PKKAIPOHAPNEDV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The methoxyphenyl group is likely to contribute to the compound’s aromaticity, while the heptanenitrile group could influence its polarity and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitrile group is often reactive, and could undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and oxo groups could affect its solubility in different solvents .

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy

7-(2-Methoxyphenyl)-7-oxoheptanenitrile and its derivatives are used in nuclear magnetic resonance (NMR) spectroscopy. For example, studies on valence tautomerism of norcaradiene derivatives, including those with methoxyphenyl groups, involve understanding the enthalpy and entropy of conversion to cycloheptatriene, utilizing 220-MHz pmr spectra (Roberts & Hall, 1971).

Antiproliferative Activity

Compounds related to this compound have been synthesized and tested for antiproliferative activity. For instance, derivatives like 7-[(2-{[(2E)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate exhibit cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015).

Spectroscopic Characterization and Anti-Cancer Activity

A related compound, 4-(1E,3Z,6E)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohepta-1,3,6-trien-1-yl)-2-methoxyphenyl 4-nitrobenzoate, demonstrates potential in the field of anti-cancer research. It has been synthesized and characterized spectroscopically, with studies suggesting its application in treating hepatic cancer (Srivastava et al., 2017).

Synthesis of Key Intermediates

The compound is also used in synthesizing key intermediates for other chemical processes. For example, Methyl 7-Oxoheptanoate, a closely related compound, has been utilized in synthesizing intermediates for prostaglandins (Ballini & Petrini, 1984).

Photochemical Studies

The photochemical hydrogen shifts in arylcycloheptatrienes, including those with methoxyphenyl groups, have been studied to understand the suprafacial hydrogen shift in the excited cycloheptatriene system (Tezuka et al., 1970).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential uses in fields like organic synthesis, medicinal chemistry, materials science, and more .

Properties

IUPAC Name

7-(2-methoxyphenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-17-14-10-6-5-8-12(14)13(16)9-4-2-3-7-11-15/h5-6,8,10H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKAIPOHAPNEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645188
Record name 7-(2-Methoxyphenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-54-4
Record name 2-Methoxy-ζ-oxobenzeneheptanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Methoxyphenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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